(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
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Description
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H12BrN3O5 and its molecular weight is 418.203. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Biological Activity
Compounds with structures related to (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide have been explored for their medicinal chemistry applications and biological activities. For example, 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, synthesized via reactions involving aryl-bromomethyl-ketone, have shown a range of biological activities including sympathomimetic, analgesic, and anti-inflammatory properties. These compounds affect drug metabolizing enzymes and possess antioxidant potential, highlighting their relevance in therapeutic research (Rekka & Kourounakis, 2010).
Structural and Electronic Analysis
The structural and electronic factors impacting the strength of intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones have been analyzed, with findings applicable to the synthesis and design of compounds like (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide. Such analysis aids in understanding the electronic resonance effects and steric repulsions that influence molecular bonding and activity (Bertolasi et al., 2006).
Synthesis and Chemical Reactivity
Research on the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, closely related to the synthesis routes of (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide, has led to the production of various nitrile and non-nitrile pyridine products. Such studies contribute to the broader understanding of the chemical reactivity and potential applications of these compounds in medicinal chemistry and drug development (O'Callaghan et al., 1999).
Application in Corrosion Inhibition
In a study focused on the corrosion inhibition of copper in nitric acid solutions, acrylamide derivatives similar to the (Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide were examined. These compounds demonstrated effective corrosion inhibition properties, suggesting potential applications in protecting metal surfaces against corrosion. The study provided insights into the mechanisms of action and the effectiveness of these inhibitors in various concentrations (Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-26-15-8-10(7-14(16(15)22)21(24)25)6-11(9-19)17(23)20-13-5-3-2-4-12(13)18/h2-8,22H,1H3,(H,20,23)/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJXWMGGLNSZAH-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(2-bromophenyl)-2-cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide |
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